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Compound of Interest

Compound Name: Nystatin

Cat. No.: B10754188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques

used in the structural elucidation of Nystatin, a polyene macrolide antibiotic. The information

presented herein is intended to serve as a practical resource for researchers, scientists, and

professionals involved in drug development and analysis. This guide details the application of

Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-

Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in

characterizing the complex structure of Nystatin A1.

Introduction to Nystatin
Nystatin is an antifungal agent produced by the bacterium Streptomyces noursei. Its structure

consists of a large macrolide ring with a polyene chain, a mycosamine sugar moiety, and

multiple hydroxyl groups. This complex architecture is crucial for its mechanism of action, which

involves binding to ergosterol in fungal cell membranes, leading to the formation of pores and

subsequent cell death. A thorough understanding of Nystatin's structure is therefore essential

for quality control, stability studies, and the development of new antifungal therapies.

Spectroscopic Data and Analysis
The following sections summarize the key quantitative data obtained from various

spectroscopic analyses of Nystatin A1.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of organic

molecules. For Nystatin A1, ¹H and ¹³C NMR are used to identify the connectivity of atoms and

the stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Nystatin A1 in DMSO-d6

Proton Chemical Shift (ppm) Multiplicity

H-10 3.2 -

Note: A complete and detailed assignment of all protons is extensive and subject to variations

based on experimental conditions. The chemical shift of the H-10 proton is a key indicator in

distinguishing Nystatin from its precursor, 10-deoxynystatin, where the corresponding proton

signal appears at a much higher field (1.4-1.6 ppm)[1]. Further detailed assignments would

require 2D NMR experiments.

Table 2: ¹³C NMR Spectroscopic Data for Nystatin A1

A complete, publicly available, and unambiguously assigned ¹³C NMR dataset for Nystatin A1

is not readily found in the searched literature. The complexity of the molecule results in a

spectrum with many overlapping signals, requiring advanced NMR techniques for full

assignment.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of Nystatin and to obtain

structural information through fragmentation analysis. Electrospray ionization (ESI) is a

common technique for ionizing the Nystatin molecule.

Table 3: Mass Spectrometry Data for Nystatin A1

Ion m/z (experimental) Description

[M+H]⁺ 926.6 Protonated molecule

[M-H]⁻ 924.5 Deprotonated molecule
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Table 4: Key Fragment Ions of Nystatin A1 (Negative Ion Mode ESI-MS/MS)

Fragment Ion m/z Proposed Structure/Loss

745 [Aglycone - H₂O - H]⁻

743 [Aglycone - 2H₂O - H]⁻

Fragmentation in mass spectrometry provides valuable information about the different

components of the Nystatin molecule, such as the macrolide ring and the mycosamine sugar.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the Nystatin
molecule by measuring the absorption of infrared radiation.

Table 5: Characteristic FT-IR Absorption Bands for Nystatin A1

Wavenumber (cm⁻¹) Functional Group Assignment

~3400 (broad) O-H stretching (hydroxyl groups)

~2930 C-H stretching (aliphatic)

~1710 C=O stretching (ester/carboxylic acid)

~1600 C=C stretching (polyene)

~1070 C-O stretching (alcohols, ethers, esters)

The broad hydroxyl band is characteristic of the many -OH groups in the Nystatin structure.

The C=O and C=C stretching frequencies confirm the presence of the macrolide ester and the

conjugated polyene system, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated polyene chain in Nystatin gives rise to characteristic strong absorptions in the

UV-Vis region, which are useful for quantification and stability studies.

Table 6: UV-Vis Absorption Maxima for Nystatin A1 in Methanol[2]
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Wavelength (λmax)

292 nm

304 nm

320 nm

The presence of these three distinct absorption maxima is a hallmark of the tetraene

chromophore in Nystatin A1.

Experimental Protocols
This section provides detailed methodologies for the key spectroscopic experiments used in

the analysis of Nystatin A1.

NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Sample Preparation:

Weigh approximately 5-10 mg of Nystatin A1 powder.

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

Ensure complete dissolution by gentle vortexing. The solution should be clear and free of

any particulate matter.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: 400 MHz (or higher) NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.
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Number of scans: 16-64 (depending on concentration).

Relaxation delay: 1-2 seconds.

Spectral width: 0-12 ppm.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.

Spectral width: 0-200 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H

and 39.52 ppm for ¹³C).

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of Nystatin A1.

Sample Preparation:

Prepare a stock solution of Nystatin A1 in methanol at a concentration of 1 mg/mL.

Dilute the stock solution with the mobile phase to a final concentration of approximately 10

µg/mL.

Instrumentation and Parameters:
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Liquid Chromatography (LC) System:

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 5 mM Ammonium Formate in Water.

Mobile Phase B: Acetonitrile.

Gradient: A suitable gradient from high aqueous to high organic content to elute Nystatin.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometer (MS):

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

Scan Range: m/z 100-1200.

Capillary Voltage: 3-4 kV.

Source Temperature: 120-150 °C.

For MS/MS fragmentation, select the precursor ions ([M+H]⁺ or [M-H]⁻) and apply

collision-induced dissociation (CID) with varying collision energies.

FT-IR Spectroscopy
Objective: To identify the functional groups present in Nystatin A1.

Sample Preparation (KBr Pellet Method):[3]

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

In an agate mortar, grind 1-2 mg of Nystatin A1 powder with approximately 100-200 mg of

the dried KBr. The mixture should be a fine, homogeneous powder.

Transfer the powder to a pellet-forming die.
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Apply pressure using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Parameters:

Spectrometer: Fourier-Transform Infrared Spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of a pure KBr pellet should be collected and subtracted from the

sample spectrum.

UV-Vis Spectroscopy
Objective: To determine the absorption maxima of Nystatin A1.

Sample Preparation:[2]

Prepare a stock solution of Nystatin A1 in methanol at a concentration of approximately 1 x

10⁻⁴ M.

From the stock solution, prepare a working solution with a concentration of about 1.2 x 10⁻⁵

M in methanol.

Instrumentation and Parameters:

Spectrometer: UV-Vis Spectrophotometer.

Scan Range: 200-400 nm.

Blank: Methanol.

Cuvette: 1 cm path length quartz cuvette.
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Workflow for Spectroscopic Analysis of Nystatin
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Caption: Workflow for the spectroscopic analysis of Nystatin A1.
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Caption: Simplified mechanism of action of Nystatin on the fungal cell membrane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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